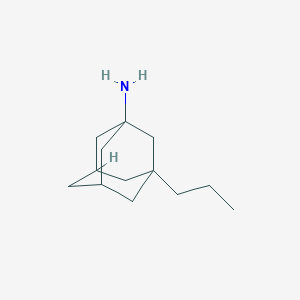

3-Propyladamantan-1-amine

CAS No.: 80121-61-5

Cat. No.: VC15722509

Molecular Formula: C13H23N

Molecular Weight: 193.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80121-61-5 |

|---|---|

| Molecular Formula | C13H23N |

| Molecular Weight | 193.33 g/mol |

| IUPAC Name | 3-propyladamantan-1-amine |

| Standard InChI | InChI=1S/C13H23N/c1-2-3-12-5-10-4-11(6-12)8-13(14,7-10)9-12/h10-11H,2-9,14H2,1H3 |

| Standard InChI Key | COHBMLHLXRNIBJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC12CC3CC(C1)CC(C3)(C2)N |

Introduction

Structural and Molecular Characteristics

Core Adamantane Framework

The adamantane skeleton consists of a diamondoid structure with four cyclohexane rings in chair conformations, creating exceptional thermal stability and hydrophobicity . Substitutions at specific positions significantly alter physicochemical properties. For 3-propyladamantan-1-amine:

-

Molecular formula: C₁₃H₂₃N

-

Molecular weight: 193.33 g/mol (calculated from isotopic masses )

-

IUPAC name: 3-propyladamantan-1-amine

The propyl chain at C3 introduces steric bulk, while the C1 amine group enables hydrogen bonding and salt formation. Computational models predict a Topological Polar Surface Area (TPSA) of 26 Ų, comparable to other primary amines .

Stereochemical Considerations

Adamantane derivatives often exhibit complex stereochemistry due to their rigid framework. While 3-propyladamantan-1-amine lacks defined stereocenters in its basic structure, synthetic routes may produce diastereomers if chiral centers form during alkylation or amination steps .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can theoretically be synthesized via:

-

Friedel-Crafts alkylation of adamantane with propyl halides, followed by nitration and reduction to the amine.

-

Buchwald-Hartwig amination of 3-bromoadamantane with propylamine derivatives.

Practical Synthesis Challenges

Patent literature on analogous compounds reveals critical challenges:

-

Regioselectivity: Achieving exclusive C3 substitution requires careful catalyst selection .

-

Amination efficiency: Direct amination of adamantane often necessitates harsh conditions (e.g., HNO₃/H₂SO₄ nitration followed by LiAlH₄ reduction) .

A modified approach from EP2606030B1 suggests:

-

Grignard reagent (propylmagnesium bromide) addition to adamantanone

-

Conversion to amine via Schmidt reaction or reductive amination

Physicochemical Properties (Predicted)

Hydrogen bonding capacity (1 donor, 1 acceptor) suggests moderate membrane permeability . The rotatable bond count of 4 indicates conformational flexibility localized in the propyl chain.

Research Gaps and Future Directions

-

Stereoselective synthesis requiring chiral catalysts

-

Biological activity profiling against viral neuraminidases

-

Crystallographic studies to resolve precise bond angles

-

Scale-up protocols for industrial production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume